molecular formula C13H18N2O B1313318 4-(Piperidin-4-ylmethyl)benzamide CAS No. 333795-12-3

4-(Piperidin-4-ylmethyl)benzamide

Cat. No. B1313318
M. Wt: 218.29 g/mol
InChI Key: OIYNIIJKRNGHJM-UHFFFAOYSA-N
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Description

“4-(Piperidin-4-ylmethyl)benzamide hydrochloride”, also known as PBH, is a chemical compound that has gained attention for its potential applications in various fields of research and industry. It has a molecular weight of 254.76 .


Molecular Structure Analysis

The InChI code for “4-(Piperidin-4-ylmethyl)benzamide hydrochloride” is 1S/C13H18N2O.ClH/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H2,14,16);1H . This indicates the presence of a benzamide group attached to a piperidine ring.


Physical And Chemical Properties Analysis

“4-(Piperidin-4-ylmethyl)benzamide hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Gastrointestinal Motility Enhancement

4-(Piperidin-4-ylmethyl)benzamide derivatives have been studied for their potential as gastroprokinetic agents. These compounds, particularly the benzamide derivatives, have shown effectiveness in enhancing gastrointestinal motility. Studies by Sonda et al. (2004) and Itoh et al. (1999) demonstrate the acceleration of gastric emptying and increased frequency of defecation in experimental models, highlighting their potential as novel prokinetic agents (Sonda et al., 2004); (Itoh et al., 1999).

Antibacterial Activity

The benzamide derivatives of 4-(Piperidin-4-ylmethyl)benzamide, particularly when complexed with metals like copper and cobalt, exhibit significant antibacterial activities. Khatiwora et al. (2013) synthesized metal complexes of these compounds and found enhanced activity against various bacterial strains compared to standard antibiotics (Khatiwora et al., 2013).

Anti-acetylcholinesterase Activity

Derivatives of 4-(Piperidin-4-ylmethyl)benzamide have been evaluated for their anti-acetylcholinesterase (AChE) activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's. Sugimoto et al. (1990) synthesized a series of these derivatives and identified compounds with potent inhibitory effects on AChE, indicating potential applications in treating dementia (Sugimoto et al., 1990).

δ-Opioid Receptor Agonism

Research has also explored the role of 4-(Piperidin-4-ylmethyl)benzamide derivatives as δ-opioid receptor agonists. These compounds can be used for treating central nervous system indications. Dantzman et al. (2012) highlighted the balance of potency, selectivity, and safety properties of these compounds, identifying clinical candidates for further development (Dantzman et al., 2012).

Anti-Fatigue Effects

Wu et al. (2014) synthesized benzamide derivatives and studied their crystal structures, which have potential applications in identifying binding sites for allosteric modulators of specific receptors. Theyalso evaluated these compounds for their anti-fatigue effects, finding that certain derivatives enhanced the forced swimming capacity in mice, indicating their potential use in combatting fatigue (Wu et al., 2014).

Antitubercular Activity

Revathi et al. (2015) developed novel piperidin-4-imine derivatives of 4-(Piperidin-4-ylmethyl)benzamide and evaluated their antitubercular activity. Their research showed that these compounds exhibited potent activity against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents (Revathi et al., 2015).

Synthesis of Labeled Compounds for Research

Gawell (2003) described the synthesis of carbon-14 labeled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide. This work is significant for producing labeled compounds that can be used in various research applications, especially in understanding the mechanisms of drug action (Gawell, 2003).

Aggregation Enhanced Emission and Stimuli-Responsive Properties

Srivastava et al. (2017) investigated pyridyl substituted benzamides for their luminescent properties in solutions and solid states. These compounds, including 4-(Piperidin-4-ylmethyl)benzamide derivatives, exhibited enhanced emission in nano-aggregates and showed multi-stimuli responsiveness, opening avenues for their use in optical and material sciences (Srivastava et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-(Piperidin-4-ylmethyl)benzamide”, is an important task of modern organic chemistry .

properties

IUPAC Name

4-(piperidin-4-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11/h1-4,11,15H,5-9H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYNIIJKRNGHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467639
Record name 4-Piperidin-4-ylmethyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-ylmethyl)benzamide

CAS RN

333795-12-3
Record name 4-Piperidin-4-ylmethyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound (4267.9 g, 13.929 mol) obtained in Example 3, 10% palladium carbon (889.4 g, ca. 50% water-containing product) and methanol (38.4 L) were charged, and a hydrogenation reaction was conducted at normal pressure at 50° C. for 5 hrs. After the reaction, the reaction mixture was separated by filtration without cooling to remove the insoluble material and washed with methanol (3 L). The reaction mixture was concentrated under reduced pressure to about 10 L, and ethyl acetate (15 L) was added, followed by concentration again under reduced pressure to about 10 L, which step was conducted twice. The residue (ca. 10 L) was stirred under reflux for 2 hrs., and cooled to room temperature. The crystals were collected by filtration, washed with ethyl acetate (2 L) and dried in vacuo at 40° C. to give the title compound (2619.2 g, yield 86.1%) as white crystals.
Name
compound
Quantity
4267.9 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
889.4 g
Type
catalyst
Reaction Step One
Quantity
38.4 L
Type
solvent
Reaction Step One
Yield
86.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-ylmethyl)benzamide
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Citations

For This Compound
1
Citations
S Imamura, T Ichikawa, Y Nishikawa… - Journal of medicinal …, 2006 - ACS Publications
We incorporated various polar groups into previously described piperidine-4-carboxamide CCR5 antagonists to improve their metabolic stability in human hepatic microsomes. …
Number of citations: 91 pubs.acs.org

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